molecular formula C12H18N2O3 B7585639 (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone

(3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone

Cat. No. B7585639
M. Wt: 238.28 g/mol
InChI Key: PZDHSRXLQWCHQD-UHFFFAOYSA-N
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Description

(3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the oxazolidinone family and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone is not fully understood. However, it is believed to inhibit bacterial and fungal growth by targeting the ribosome, which is essential for protein synthesis. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
(3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to exhibit low toxicity and has not shown any significant adverse effects on biochemical and physiological processes. However, further studies are needed to fully understand the safety profile of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has shown promising activity against cancer cell lines, which could lead to the development of new anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its large-scale production.

Future Directions

There are several future directions for the research on (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone. One of the potential areas of focus is the development of new antibiotics based on this compound. Another area of interest is the investigation of the anticancer properties of this compound, which could lead to the development of new cancer therapies. Additionally, the material science applications of this compound, such as its use in the synthesis of new materials, could also be explored. Overall, further research is needed to fully understand the potential of (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone in various fields.

Synthesis Methods

The synthesis of (3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethyl-5-nitro-1,3-oxazole with morpholine, which results in the formation of 2,4-dimethyl-5-(morpholin-4-yl)-1,3-oxazole. This intermediate product is then reacted with 2,2-dimethylpropanal in the presence of a reducing agent to yield the final product.

Scientific Research Applications

(3,5-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has shown promising activity against cancer cell lines and has been investigated as a potential anticancer agent.

properties

IUPAC Name

(3,5-dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7-5-16-6-8(2)14(7)12(15)11-9(3)13-10(4)17-11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDHSRXLQWCHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C2=C(N=C(O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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